molecular formula C18H20N6O2 B12394532 N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide

N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide

Cat. No.: B12394532
M. Wt: 352.4 g/mol
InChI Key: DZHANXVZEUIAAA-UHFFFAOYSA-N
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Description

N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide is a complex organic compound that features an indole moiety, a piperazine ring, and a pyrimidine carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the pyrimidine carboxamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide is unique due to its combination of an indole moiety, a piperazine ring, and a pyrimidine carboxamide group.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide

InChI

InChI=1S/C18H20N6O2/c25-17(22-26)13-9-20-18(21-10-13)24-7-5-23(6-8-24)12-14-11-19-16-4-2-1-3-15(14)16/h1-4,9-11,19,26H,5-8,12H2,(H,22,25)

InChI Key

DZHANXVZEUIAAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CNC3=CC=CC=C32)C4=NC=C(C=N4)C(=O)NO

Origin of Product

United States

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